![molecular formula C14H9BrCl2N2S B3259201 3-Bromo-6-chloro-2-(((4-chlorophenyl)thio)methyl)imidazo[1,2-a]pyridine CAS No. 314746-69-5](/img/structure/B3259201.png)
3-Bromo-6-chloro-2-(((4-chlorophenyl)thio)methyl)imidazo[1,2-a]pyridine
Overview
Description
The compound “3-Bromo-6-chloro-2-(((4-chlorophenyl)thio)methyl)imidazo[1,2-a]pyridine” is a complex organic molecule that contains several functional groups. It includes a bromo-chloro-substituted imidazo[1,2-a]pyridine core, which is a type of fused bicyclic heterocycle . This core is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Chemical Reactions Analysis
The specific chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Imidazo[1,2-a]pyridines can participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include its size, shape, functional groups, and the presence of heteroatoms .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to influence a variety of biochemical pathways due to their diverse bioactivity .
Pharmacokinetics
Some imidazo[1,2-a]pyridine analogues have displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Imidazo[1,2-a]pyridines have been associated with a variety of biological activities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Action Environment
The stability of similar compounds can be influenced by factors such as air and moisture .
Advantages and Limitations for Lab Experiments
One advantage of using 3-Bromo-6-chloro-2-(((4-chlorophenyl)thio)methyl)imidazo[1,2-a]pyridine in lab experiments is its potential as a candidate for cancer therapy, inflammation, and neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential use in these applications.
Future Directions
For the study of this compound include further investigation of its mechanism of action and optimization of its synthesis method.
Scientific Research Applications
3-Bromo-6-chloro-2-(((4-chlorophenyl)thio)methyl)imidazo[1,2-a]pyridine has been studied for its potential use in scientific research applications such as cancer treatment, inflammation, and neurological disorders. It has been shown to have anti-tumor activity in various cancer cell lines and may be a potential candidate for cancer therapy. Additionally, it has been studied for its anti-inflammatory effects and may have potential in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, it has been shown to have neuroprotective effects and may have potential in the treatment of neurological disorders such as Alzheimer's disease.
Safety and Hazards
properties
IUPAC Name |
3-bromo-6-chloro-2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2N2S/c15-14-12(8-20-11-4-1-9(16)2-5-11)18-13-6-3-10(17)7-19(13)14/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJNPWVXTUOBKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=C(N3C=C(C=CC3=N2)Cl)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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